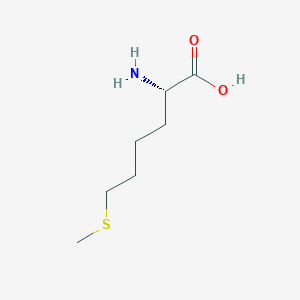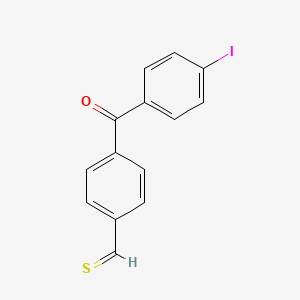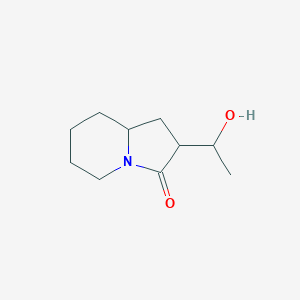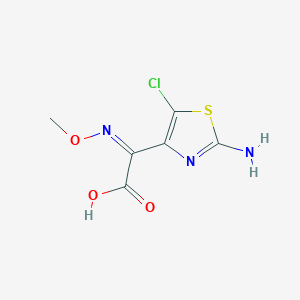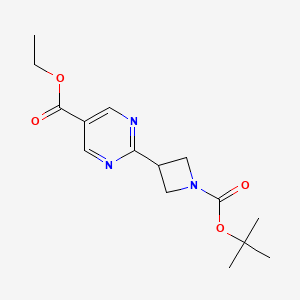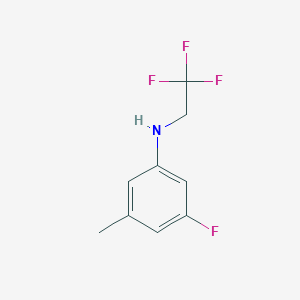
Copper;5,10,15,20-tetrakis(3-butoxyphenyl)porphyrin-22,24-diide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetra-(m-butoxyphenyl)porphin copper(II) complex is a synthetic compound that belongs to the class of metalloporphyrins. These compounds are characterized by a porphyrin ring structure with a central metal ion, in this case, copper(II).
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetra-(m-butoxyphenyl)porphin copper(II) complex typically involves the reaction of pyrrole with benzaldehyde derivatives under specific conditions. One common method is the Rothemund synthesis, which involves heating benzaldehyde and pyrrole in a sealed bomb at high temperatures . Another method is the Adler-Longo synthesis, which involves refluxing benzaldehyde and pyrrole in propionic acid .
Industrial Production Methods: Industrial production of Tetra-(m-butoxyphenyl)porphin copper(II) complex may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as chromatography and recrystallization to ensure the quality of the final product .
化学反应分析
Types of Reactions: Tetra-(m-butoxyphenyl)porphin copper(II) complex undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the copper(II) ion and the porphyrin ring structure .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized porphyrin derivatives, while reduction reactions may yield reduced forms of the compound .
科学研究应用
Tetra-(m-butoxyphenyl)porphin copper(II) complex has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties . In biology, it has been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment . In medicine, it is explored for its antibacterial properties and potential use in drug delivery systems . Additionally, in industry, it is used in the development of sensors and optoelectronic devices .
作用机制
The mechanism of action of Tetra-(m-butoxyphenyl)porphin copper(II) complex involves its interaction with molecular targets such as cellular membranes, proteins, and DNA. The copper(II) ion plays a crucial role in these interactions, facilitating electron transfer and redox reactions . The compound’s photophysical properties also enable it to generate reactive oxygen species, which can induce cell damage and apoptosis in targeted cells .
相似化合物的比较
Similar Compounds: Similar compounds to Tetra-(m-butoxyphenyl)porphin copper(II) complex include other metalloporphyrins such as Tetra-(p-carboxyphenyl)porphin cobalt(II) complex and Tetra-(p-methoxyphenyl)porphin zinc(II) complex .
Uniqueness: What sets Tetra-(m-butoxyphenyl)porphin copper(II) complex apart is its unique combination of butoxyphenyl substituents and the copper(II) ion. This combination imparts distinct electronic and photophysical properties, making it particularly effective in applications such as catalysis and photodynamic therapy .
属性
分子式 |
C60H60CuN4O4 |
|---|---|
分子量 |
964.7 g/mol |
IUPAC 名称 |
copper;5,10,15,20-tetrakis(3-butoxyphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C60H60N4O4.Cu/c1-5-9-33-65-45-21-13-17-41(37-45)57-49-25-27-51(61-49)58(42-18-14-22-46(38-42)66-34-10-6-2)53-29-31-55(63-53)60(44-20-16-24-48(40-44)68-36-12-8-4)56-32-30-54(64-56)59(52-28-26-50(57)62-52)43-19-15-23-47(39-43)67-35-11-7-3;/h13-32,37-40H,5-12,33-36H2,1-4H3;/q-2;+2 |
InChI 键 |
BRLAFDIDVMFMLQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC(=CC=C7)OCCCC)C8=CC(=CC=C8)OCCCC)C=C4)C9=CC(=CC=C9)OCCCC)[N-]3.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


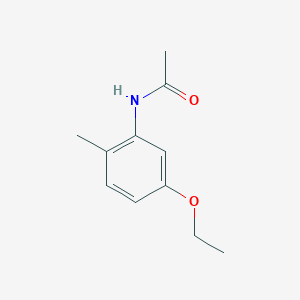

![[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine](/img/structure/B13091712.png)


